Potassium manganate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Water Treatment

Potassium manganate shows potential as an alternative to traditional water treatment methods. Its strong oxidizing properties allow it to:

- Oxidize and remove contaminants: K₂MnO₄ can oxidize various pollutants present in water, including iron, manganese, and organic compounds .

- Act as a coagulant: During the oxidation process, K₂MnO₄ gets reduced to manganese dioxide (MnO₂) which acts as a coagulant, attracting and clumping suspended particles, making them easier to remove through filtration .

Research is ongoing to optimize the application of K₂MnO₄ in water treatment, considering factors like cost-effectiveness and potential environmental impacts.

DNA Analysis

Potassium manganate can be used as a selective oxidant in DNA analysis for:

- Probing DNA structure: K₂MnO₄ reacts specifically with thymine bases in DNA, allowing researchers to study the arrangement and accessibility of these bases within the DNA structure .

- Footprinting proteins bound to DNA: By modifying specific regions of DNA with K₂MnO₄, researchers can identify the binding sites of proteins that interact with the DNA .

These applications provide valuable insights into the structure and function of DNA and its interactions with other molecules.

Other Research Applications

Potassium manganate also finds use in other research areas, such as:

- Synthesis of other manganese compounds: K₂MnO₄ serves as a starting material for the synthesis of various other manganese-based chemicals used in research and industry .

- Battery research: Studies explore the potential of K₂MnO₄ as a cathode material in rechargeable batteries due to its unique electrochemical properties .

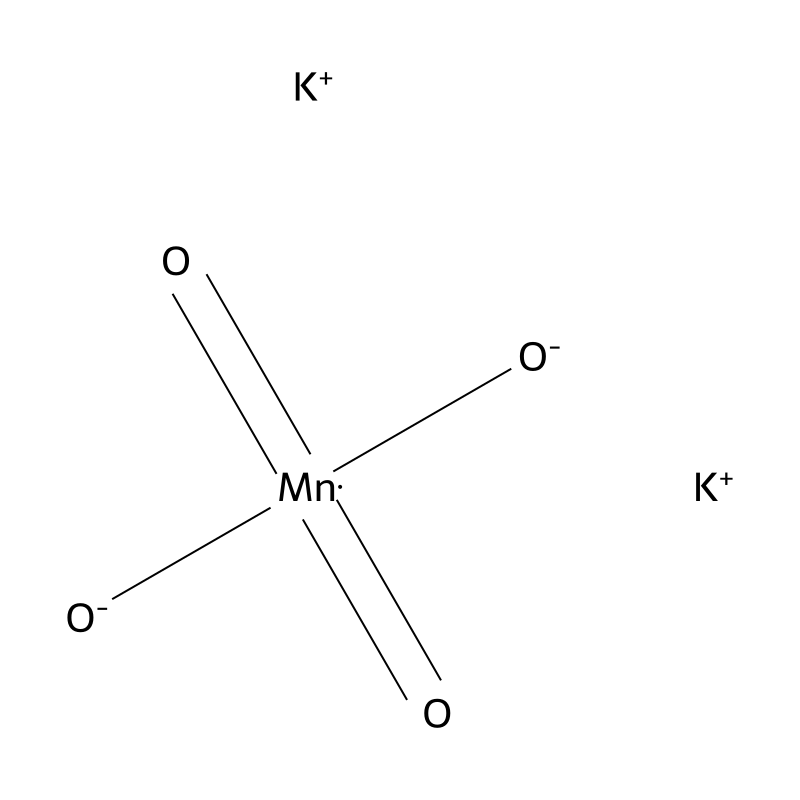

Potassium manganate is an inorganic compound with the formula K₂MnO₄. It is a green-colored salt that serves as an important intermediate in the production of potassium permanganate (KMnO₄), a widely used oxidizing agent. The compound consists of potassium cations (K⁺) and manganate anions (MnO₄²⁻), where manganese is in the +6 oxidation state. The structure of potassium manganate features a tetrahedral arrangement of oxygen atoms around the manganese center, which contributes to its distinct color and properties .

- Thermal Decomposition: Upon heating, potassium manganate decomposes into potassium permanganate, manganese dioxide, and oxygen:

- Disproportionation: In alkaline conditions, potassium manganate can disproportionate to form potassium permanganate and manganese dioxide:

- Reaction with Chlorine: Potassium manganate reacts with chlorine to produce potassium permanganate:

These reactions illustrate the compound's versatility in redox chemistry .

The synthesis of potassium manganate can be achieved through several methods:

- Industrial Synthesis: The primary method involves reacting manganese dioxide with potassium hydroxide and oxygen:

- Laboratory Synthesis: In laboratory settings, potassium manganate can be prepared by heating potassium permanganate in a concentrated potassium hydroxide solution:

- Alternative Methods: Potassium manganate can also be synthesized by treating manganese(II) salts with strong oxidizers or through disproportionation reactions under specific conditions .

Potassium manganate has several applications across various fields:

- Oxidizing Agent: It is widely used in organic chemistry for oxidation reactions, including the oxidation of alkenes to glycols.

- Water Treatment: The compound is employed in water purification processes due to its ability to oxidize contaminants.

- Analytical Chemistry: Potassium manganate serves as a reagent in titrations and qualitative analysis for detecting manganese .

Studies have shown that potassium manganate interacts with various organic compounds, particularly alkenes. When treated with alkenes in acidic conditions, it can oxidize them to form diols or carbonyl compounds, depending on the reaction conditions. This reactivity highlights its role as a versatile reagent in synthetic organic chemistry .

Potassium manganate shares similarities with other manganese compounds but has unique properties that distinguish it:

| Compound | Formula | Oxidation State of Manganese | Color | Key Features |

|---|---|---|---|---|

| Potassium Permanganate | KMnO₄ | +7 | Purple | Strong oxidizing agent |

| Sodium Manganate | Na₂MnO₄ | +6 | Green | Less commonly used than potassium salts |

| Barium Manganate | BaMnO₄ | +6 | Green | Low solubility; used in specific applications |

| Manganese Dioxide | MnO₂ | +4 | Brown-black | Intermediate product in many reactions |

Potassium manganate is unique due to its stability and the specific oxidation state of manganese it contains, making it particularly useful in both industrial and laboratory settings .

Physical Description

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Manganic acid (H2MnO4), potassium salt (1:2): ACTIVE